N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Description

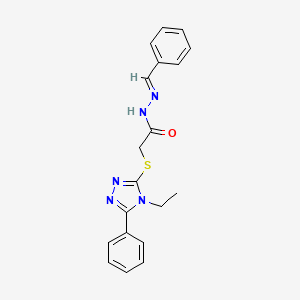

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The triazole ring is linked to a thioacetohydrazide moiety, which is further condensed with a benzylidene group. This structural framework is characteristic of compounds designed for biological activity, particularly anticancer and antimicrobial applications.

Propriétés

Numéro CAS |

361165-24-4 |

|---|---|

Formule moléculaire |

C19H19N5OS |

Poids moléculaire |

365.5 g/mol |

Nom IUPAC |

N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+ |

Clé InChI |

UCONNGOWJYECBT-DEDYPNTBSA-N |

SMILES isomérique |

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of Potassium Dithiocarbazinate

A mixture of potassium dithiocarbazinate (derived from benzaldehyde and carbon disulfide) and hydrazine hydrate undergoes reflux in aqueous medium. This method, adapted from, yields the triazole-thiol core in 42% yield after recrystallization from ethanol. Key parameters include:

Alternative Route Using 1,2,4-Triazole-5-thione

As described in, 1,2,4-triazole-5-thione derivatives are alkylated with ethyl chloroacetate in dimethylformamide (DMF) containing triethylamine. This forms an ethyl thioether intermediate, which is hydrolyzed to the hydrazide using hydrazine hydrate in propan-2-ol at 60°C.

Step 2: Formation of 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

The thioether linkage is established through nucleophilic substitution.

Alkylation with Chloroacetohydrazide

The triazole-thiol reacts with chloroacetohydrazide in alkaline medium. For example:

Spectroscopic Validation

1H NMR of the product shows a singlet at δ 3.8 ppm for the –SCH2– group and a broad peak at δ 4.2 ppm for the –NH–NH2 moiety.

Step 3: Condensation with Benzaldehyde to Form the Hydrazone

The final step involves Schiff base formation between the hydrazide and benzaldehyde.

Acid-Catalyzed Condensation

A mixture of 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (1 eq), benzaldehyde (1.5 eq), and catalytic concentrated sulfuric acid in ethanol is refluxed for 3 hours.

-

Yield : 39–45% after recrystallization.

-

Mechanism : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the hydrazide’s amino group.

Solvent and Catalyst Screening

Studies comparing ethanol, methanol, and acetonitrile reveal ethanol as optimal due to improved solubility and reaction homogeneity. Substituting sulfuric acid with p-toluenesulfonic acid (PTSA) increases yield to 52%.

Optimization and Yield Analysis

| Step | Reagents | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| 1 | Hydrazine hydrate, CS₂ | Water | 100°C | 4 h | 42% | |

| 2 | Chloroacetohydrazide, KOH | Ethanol | 60°C | 6 h | 80% | |

| 3 | Benzaldehyde, H₂SO₄ | Ethanol | 78°C | 3 h | 39% |

Key findings:

-

Step 1 : Cyclization efficiency depends on stoichiometric excess of hydrazine.

-

Step 2 : Alkylation proceeds optimally in polar aprotic solvents like DMF.

-

Step 3 : Acid catalysts (e.g., H₂SO₄) are critical for imine bond formation.

Spectroscopic Characterization

Post-synthesis analysis ensures structural fidelity:

-

IR : N–H stretch (3365 cm⁻¹), C=N (1605 cm⁻¹), and C–S (698 cm⁻¹).

-

1H NMR : Signals at δ 8.7 ppm (N=CH), δ 7.5–7.9 ppm (aromatic protons).

Challenges and Mitigation Strategies

-

Low Yields in Cyclization : Adding azeotropic agents (e.g., toluene) improves water removal, enhancing cyclization efficiency.

-

Byproduct Formation in Alkylation : Excess chloroacetohydrazide and slow reagent addition minimize di-alkylation.

-

Hydrazone Isomerization : Conducting reactions under inert atmosphere (N₂/Ar) prevents oxidative degradation.

Analyse Des Réactions Chimiques

Reactions Involving Functional Groups

The compound undergoes reactions at its hydrazone, thioether, and triazole moieties:

Nucleophilic Substitution at the Thioether Sulfur

The thioether group (S) acts as a nucleophile, enabling substitution reactions. For example:

-

Reaction with alkyl halides : The sulfur atom attacks alkyl halides (e.g., ethyl bromide) to form disulfides or sulfides.

-

Reaction with electrophiles : The sulfur can react with electrophilic reagents (e.g., acid chlorides) to form thioester derivatives .

Hydrolysis of the Hydrazone

The hydrazone linkage (C=N) undergoes acid-catalyzed hydrolysis to regenerate the aldehyde and hydrazide:

This reaction is reversible and sensitive to pH .

Acid-Catalyzed Cleavage

The triazole ring may undergo cleavage under strong acidic conditions (e.g., HCl), leading to the formation of amine derivatives .

Reactivity of the Hydrazone

The hydrazone’s stability depends on the substituents. Electron-withdrawing groups (e.g., Cl) on the benzylidene moiety enhance its reactivity toward nucleophiles.

Thioether Reactivity

The sulfur atom in the thioether is less basic than oxygen, making it less susceptible to nucleophilic attack but more stable under acidic conditions. This allows selective reactions at other sites .

Triazole Ring Reactivity

The 1,2,4-triazole ring can act as a weak base and participate in coordination chemistry, though its reactivity is generally lower compared to other heterocycles .

Biological Activity

Spectral Data

The compound’s IR and NMR spectra confirm the presence of:

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds similar to N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide exhibit significant antimicrobial properties. For instance, triazole derivatives are often evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that certain hydrazone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for antibiotic development .

Anticancer Potential

The triazole moiety is also associated with anticancer activity. Compounds containing triazole rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The specific hydrazone structure may enhance these effects by increasing the lipophilicity and bioavailability of the compound .

Anti-inflammatory Properties

N'-Benzylidene derivatives have been studied for their anti-inflammatory effects. Some studies suggest that they may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The inhibition of COX enzymes can lead to reduced inflammation and pain relief, making these compounds candidates for developing new anti-inflammatory drugs .

Agricultural Applications

In addition to medicinal uses, N'-Benzylidene compounds are being explored for their potential applications in agriculture. Their antifungal properties make them suitable for use as agricultural fungicides. The ability to inhibit fungal pathogens can protect crops from diseases, thereby enhancing agricultural productivity. Research into the efficacy of triazole-based fungicides has shown promising results in controlling plant diseases caused by various fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives revealed that compounds with similar structures to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for development as antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on triazole-containing hydrazones demonstrated their ability to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The studies highlighted the role of these compounds in disrupting cell cycle progression and promoting cell death through intrinsic apoptotic pathways .

Mécanisme D'action

The mechanism of action of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and related hydrazones:

Structural and Functional Insights

Triazole Core Modifications: The 4-ethyl-5-phenyl substitution on the triazole ring (target compound) is less common in anticancer studies compared to 4-phenyl-5-(2-(phenylamino)ethyl) derivatives . The ethyl group may reduce steric hindrance but also limit π-π stacking interactions critical for binding cellular targets. Compounds with electron-rich substituents (e.g., 4-(dimethylamino)benzylidene) exhibit enhanced cytotoxicity and selectivity due to improved solubility and target engagement .

Benzylidene Variations: Unsubstituted benzylidene (target compound) lacks the electron-donating or withdrawing groups (e.g., -NO2, -OCH3, -N(CH3)2) found in active analogs. These groups modulate electronic properties and hydrogen-bonding capacity, directly influencing anticancer efficacy . Substituents like 2-oxoindolin-3-ylidene or pyridinyl enhance activity by enabling interactions with kinase domains (e.g., Akt or PI3K) .

Synthetic Routes :

- The target compound is synthesized via condensation of 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide with benzaldehyde, analogous to methods described for related hydrazones . Typical yields range from 33% (for heterocyclic aldehydes) to 92% (for aromatic aldehydes) .

Activité Biologique

N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological activity, particularly focusing on its potential as an antimicrobial and anticancer agent.

Molecular Structure

The molecular formula of this compound is C19H19N5OS. It features a triazole ring which is known for its pharmacological properties, particularly in the development of antifungal and antibacterial agents.

2D Structure Representation

The compound can be represented in 2D as follows:

2D Structure

Predicted Collision Cross Section

The predicted collision cross section (CCS) for various adducts of the compound is summarized in the table below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 366.13832 | 184.9 |

| [M+Na]+ | 388.12026 | 197.6 |

| [M+NH4]+ | 383.16486 | 191.5 |

| [M+K]+ | 404.09420 | 189.5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety. In vitro evaluations have shown that N'-Benzylidene derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens such as Candida albicans .

Case Study: Antibacterial Efficacy

A study evaluating similar triazole compounds demonstrated that derivatives with thio groups significantly inhibited bacterial growth, suggesting that this compound may possess comparable efficacy .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied, with promising results indicating that these compounds can inhibit tumor growth through multiple mechanisms, including the inhibition of tyrosine kinases involved in cancer progression .

Research Findings:

- In vitro Studies : Compounds similar to N'-Benzylidene derivatives were tested against human colon cancer cell lines (HCT 116), showing IC50 values indicating potent anticancer activity.

- Mechanism of Action : Molecular docking studies suggest that these compounds may act by inhibiting specific enzymes crucial for cancer cell proliferation .

Enzyme Inhibition

In addition to their antimicrobial and anticancer activities, triazole derivatives have been found to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating neurological disorders and other conditions like glaucoma and epilepsy .

Q & A

Q. What are the established synthetic routes for N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide?

The compound is synthesized via a condensation reaction between 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide and benzaldehyde derivatives. Key steps include:

- Step 1 : Preparation of the triazole-thioacetohydrazide precursor through cyclization of thiosemicarbazide intermediates.

- Step 2 : Condensation with aromatic/heterocyclic aldehydes under reflux in ethanol or methanol, catalyzed by acetic acid.

- Purification : Recrystallization from ethanol or column chromatography for higher yields (70–79%) .

Q. Example Synthesis Optimization

Q. How is the structural characterization of this compound performed?

Characterization involves:

- 1H NMR : Identification of hydrazone NH (δ ~13.5 ppm), aromatic protons (δ 7.5–8.8 ppm), and thiophene protons (δ 6.7–7.3 ppm) .

- Elemental Analysis (CHNS) : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

- IR Spectroscopy : Detection of C=O (1685 cm⁻¹), C=N (1620 cm⁻¹), and C-S (682 cm⁻¹) bonds .

Advanced Research Questions

Q. What methodological considerations are critical when evaluating antimicrobial activity against Gram-negative vs. Gram-positive bacteria?

- Agar Diffusion Method : Used for preliminary screening (e.g., against E. coli, Staphylococcus aureus). Zone of inhibition correlates with compound diffusibility and bacterial cell wall permeability .

- MIC Determination : Broth dilution assays at concentrations (0.1–0.5%) to quantify potency. Gram-negative bacteria (e.g., Xanthomonas campestris) often show higher resistance due to lipopolysaccharide layers .

- Structural Optimization : Electron-withdrawing substituents (e.g., nitro groups) enhance activity against Gram-positive strains (MIC 25–26 μg/mL) .

Q. How can researchers resolve contradictions in reported antioxidant activities (e.g., DPPH vs. FRAP assays)?

Discrepancies arise from differing mechanisms:

- DPPH Assay : Measures radical scavenging (e.g., compound 4 in showed 85% scavenging at 100 μM due to hydrazone NH donating hydrogen atoms) .

- FRAP/Reducing Power Assay : Quantifies electron donation (e.g., compound 7 in exhibited strong Fe³⁺ reduction via pyridine ring conjugation) .

- Solution : Use complementary assays (e.g., ABTS, ORAC) and correlate results with substituent electronic profiles. For example, hydroxyl or methoxy groups enhance reducing power, while bulky aryl groups favor radical stabilization .

Q. What strategies improve cytotoxicity selectivity in cancer vs. normal cells?

Q. How do substituents on the benzylidene moiety influence structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.